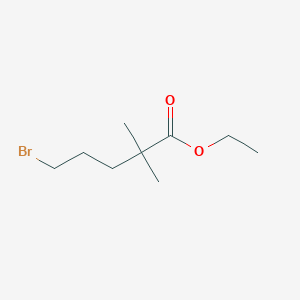

Ethyl 5-bromo-2,2-dimethylpentanoate

描述

Ethyl 5-bromo-2,2-dimethylpentanoate (CAS: 77858-42-5) is a brominated ester with the molecular formula C₉H₁₇BrO₂ and a molecular weight of 237.05 g/mol . It is synthesized for use as a key intermediate in pharmaceutical chemistry, particularly in the preparation of anti-arteriosclerotic compounds and other bioactive molecules . Its structure features a bromine atom at the 5-position and two methyl groups at the 2-position of the pentanoate backbone, which influence its reactivity and physical properties.

属性

IUPAC Name |

ethyl 5-bromo-2,2-dimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c1-4-12-8(11)9(2,3)6-5-7-10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOZJVIKYIUYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443452 | |

| Record name | ethyl 2,2-dimethyl-5-bromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77858-42-5 | |

| Record name | ethyl 2,2-dimethyl-5-bromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Ethyl 5-bromo-2,2-dimethylpentanoate is widely used in scientific research due to its versatility as an intermediate:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and inhibition.

Medicine: It is employed in the development of pharmaceuticals, particularly in the design of new drugs.

Industry: It finds applications in the production of fragrances, flavors, and other specialty chemicals.

作用机制

The mechanism by which Ethyl 5-bromo-2,2-dimethylpentanoate exerts its effects depends on the specific reaction or application. For example, in esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form esters. In biological systems, it may interact with enzymes or receptors, influencing biological pathways.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

Receptors: It can bind to receptors, modulating signal transduction processes.

相似化合物的比较

Methyl 5-Bromo-2,2-dimethylpentanoate

- Molecular Formula : C₈H₁₅BrO₂ .

- Key Differences : The methyl ester lacks the ethyl group, resulting in a lower molecular weight (223.03 g/mol) and altered solubility.

- Synthesis : Prepared via a lithiation-bromination sequence using methyl isobutyrate and 1,3-dibromopropane in THF, yielding 84% purity .

- Applications : Used in the synthesis of gemfibrozil, a lipid-regulating agent .

- Physical Properties :

Isobutyl 5-Chloro-2,2-dimethylpentanoate

- Molecular Formula : C₁₁H₂₁ClO₂ (inferred from structural analogy).

- Key Differences : Chlorine replaces bromine, reducing electrophilicity and cost.

- Applications: Employed in gemfibrozil synthesis via O-alkylation with 2,5-dimethylphenol .

- Reactivity : The chloro derivative is less reactive in nucleophilic substitutions compared to the bromo analog, making it preferable for controlled syntheses .

Ethyl 5-Bromo-3,3-dimethylpentanoate

Ethyl 5-Bromo-2,2-dimethyl-4-oxopentanoate

- Molecular Formula : C₉H₁₅BrO₃ .

- Key Differences : A ketone group at the 4-position introduces additional polarity and reactivity.

- Applications : Intermediate in leukotriene biosynthesis inhibitors, highlighting its role in anti-inflammatory drug development .

- Physical Properties :

Data Table: Comparative Properties of Selected Analogs

Research Findings and Trends

- Reactivity : Brominated esters exhibit higher reactivity in SN₂ reactions compared to chlorinated analogs, making them preferred for alkylation steps in drug synthesis .

- Steric Effects: The 2,2-dimethyl configuration in this compound enhances steric hindrance, reducing unintended side reactions during nucleophilic substitutions .

- Biological Activity : The introduction of a ketone group (as in the 4-oxo derivative) significantly alters bioactivity, enabling interactions with enzymatic targets in leukotriene pathways .

生物活性

Ethyl 5-bromo-2,2-dimethylpentanoate (CAS No. 77858-42-5) is an organic compound characterized by its unique bromo-substituted branched structure. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C9H17BrO2

- Molecular Weight : 237.14 g/mol

- Structure : The compound features a bromo substituent on the fifth carbon of a branched pentanoate structure, which influences its reactivity and potential applications.

This compound exhibits biological activity primarily through its interaction with various enzymes and metabolic pathways. The presence of the bromine atom and the ester functional group allows for significant reactivity, enabling the compound to participate in nucleophilic substitution reactions and other transformations that can lead to biologically active metabolites.

Biological Activities

Research indicates that this compound may possess several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that halogenated esters like this compound can exhibit antimicrobial effects against various pathogens due to their ability to disrupt cellular functions.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, structural analogs have been shown to inhibit human betaine-homocysteine S-methyltransferase (BHMT), which plays a role in lipid metabolism and osmoregulation .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial effects of various halogenated esters, including this compound. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting potential use as an antimicrobial agent.

- Enzyme Interaction Studies : Research on related compounds has demonstrated that modifications in the ester structure can lead to varying degrees of enzyme inhibition. For example, compounds with similar structures have shown IC50 values indicating potent inhibition of BHMT, which could be extrapolated to predict the behavior of this compound in similar assays .

- Pharmacological Applications : this compound is being explored as a precursor in synthesizing pharmaceuticals targeting metabolic disorders. Its ability to undergo substitution reactions positions it as a valuable intermediate in drug synthesis.

Data Table: Comparison of Biological Activity with Related Compounds

| Compound Name | Structure Type | Key Biological Activities |

|---|---|---|

| This compound | Halogenated Ester | Antimicrobial, potential enzyme inhibition |

| Ethyl 5-chloro-2,2-dimethylpentanoate | Halogenated Ester | Similar antimicrobial properties; different reactivity |

| Ethyl isobutyrate | Non-halogenated Ester | Used as a precursor; lacks halogen substituents |

| Ethyl 4-bromo-2-methylpentanoate | Halogenated Ester | Exhibits different biological activities due to structure |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。